4-hydroxy-2-methyl-N-(pyridin-4-yl)quinoline-6-carboxamide
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Overview
Description
4-hydroxy-2-methyl-N-(pyridin-4-yl)quinoline-6-carboxamide is a compound belonging to the quinoline family Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Mechanism of Action
Target of Action
It is known that 4-hydroxy-2-quinolones, a class of compounds to which our compound belongs, have interesting pharmaceutical and biological activities . They are valuable in drug research and development .
Mode of Action
Quinoline-2,4-diones, a related class of compounds, display different tautomeric forms between the carbonyl groups, ch 2 -3 and nh of the quinoline moiety . This could potentially influence the interaction of 4-hydroxy-2-methyl-N-(pyridin-4-yl)quinoline-6-carboxamide with its targets.
Biochemical Pathways
It is known that 4-hydroxy-2-quinolones have unique roles in natural and synthetic chemistry and their biologically and pharmacological activities . This suggests that they may interact with multiple biochemical pathways.
Result of Action
Related compounds such as quinoline-2,4-diones have been used to treat various conditions , suggesting that this compound may have similar effects.
Action Environment
It is known that the suzuki–miyaura coupling reaction, which is often used in the synthesis of similar compounds, is exceptionally mild and functional group tolerant . This suggests that the compound may be stable under a variety of environmental conditions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-hydroxy-2-methyl-N-(pyridin-4-yl)quinoline-6-carboxamide typically involves the condensation of 2-methylquinoline-4-carboxylic acid with 4-aminopyridine under specific reaction conditions. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the amide bond. The reaction mixture is then heated to reflux, and the product is isolated through crystallization or chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
4-hydroxy-2-methyl-N-(pyridin-4-yl)quinoline-6-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group at the 4-position can be oxidized to form a quinone derivative.
Reduction: The carbonyl group in the carboxamide moiety can be reduced to form an amine derivative.
Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted quinoline derivatives depending on the reagents used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules and heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Studied for its potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer activities.
Comparison with Similar Compounds
Similar Compounds
2-hydroxyquinoline: Known for its antimicrobial properties.
4-hydroxyquinoline: Used as an intermediate in the synthesis of pharmaceuticals.
2-methylquinoline: Studied for its potential as an anticancer agent.
Uniqueness
4-hydroxy-2-methyl-N-(pyridin-4-yl)quinoline-6-carboxamide stands out due to its unique combination of a quinoline core with a pyridine moiety and a carboxamide group. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various research applications .
Properties
IUPAC Name |
2-methyl-4-oxo-N-pyridin-4-yl-1H-quinoline-6-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3O2/c1-10-8-15(20)13-9-11(2-3-14(13)18-10)16(21)19-12-4-6-17-7-5-12/h2-9H,1H3,(H,18,20)(H,17,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IHURPUPOTHENHX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)C2=C(N1)C=CC(=C2)C(=O)NC3=CC=NC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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